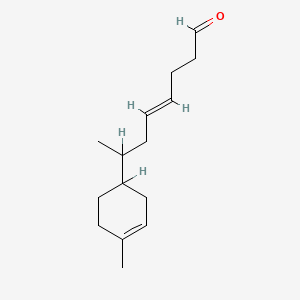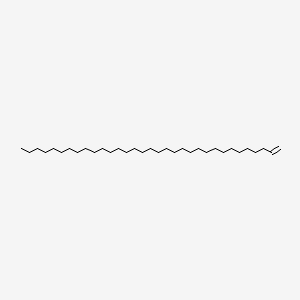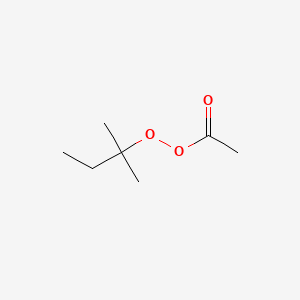
Orthoboric acid, ammonium copper salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orthoboric acid, ammonium copper salt is a compound that combines orthoboric acid with ammonium and copper ions This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Orthoboric acid can be prepared by reacting borax with a mineral acid such as hydrochloric acid. The reaction is as follows: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 5\text{H}_2\text{O} + 2\text{NaCl} ]
For the preparation of ammonium copper salt, copper(II) oxide can be reacted with ammonium hydroxide under controlled conditions. The reaction is typically carried out in an aqueous medium with careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, orthoboric acid is often produced by the acidification of borate minerals. The process involves dissolving the borate mineral in water, followed by the addition of a strong acid to precipitate orthoboric acid. The resulting product is then purified through crystallization.
Chemical Reactions Analysis
Types of Reactions: Orthoboric acid, ammonium copper salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation reactions, forming copper(II) oxide or other copper-containing compounds.
Reduction: The copper ion can also be reduced to its metallic form under appropriate conditions.
Substitution: The ammonium ion can be substituted by other cations in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various metal salts or acids can be used to facilitate substitution reactions.
Major Products:
Oxidation: Copper(II) oxide, water.
Reduction: Metallic copper, water.
Substitution: New metal salts, ammonia.
Scientific Research Applications
Orthoboric acid, ammonium copper salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its use in antimicrobial treatments and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of orthoboric acid, ammonium copper salt involves the interaction of its components with various molecular targets. Orthoboric acid can inhibit biofilm formation and hyphal transformation of certain fungi, while the copper ion can disrupt bacterial cell membranes and interfere with essential enzymatic processes. The ammonium ion can also play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Boric Acid: A simpler form of orthoboric acid without the ammonium and copper components.
Copper Sulfate: A copper-containing compound with different chemical properties and applications.
Ammonium Nitrate: An ammonium salt with distinct uses in agriculture and industry.
Uniqueness: Orthoboric acid, ammonium copper salt is unique due to its combination of boric acid, ammonium, and copper ions, which confer a range of chemical properties and potential applications not found in simpler compounds. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
93924-04-0 |
|---|---|
Molecular Formula |
BCuH4NO3 |
Molecular Weight |
140.40 g/mol |
IUPAC Name |
azanium;copper;borate |
InChI |
InChI=1S/BO3.Cu.H3N/c2-1(3)4;;/h;;1H3/q-3;+2;/p+1 |
InChI Key |
PZGMYXMLCNZSAN-UHFFFAOYSA-O |
Canonical SMILES |
B([O-])([O-])[O-].[NH4+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



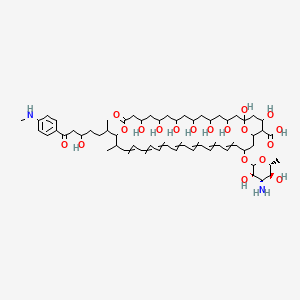
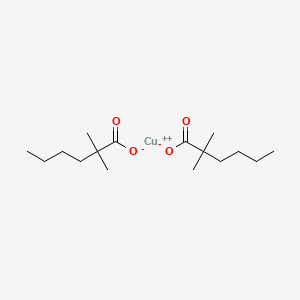


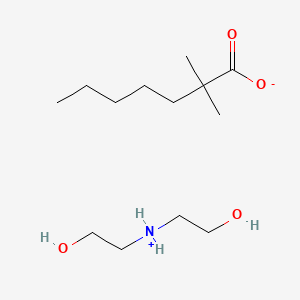

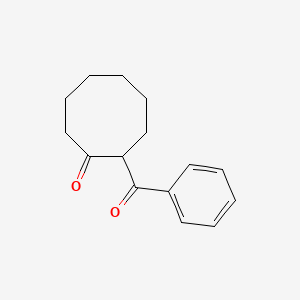
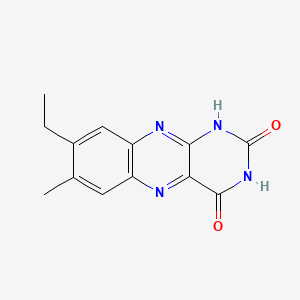
![[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
